molecular formula C11H10O3 B196162 7-Ethoxycoumarin CAS No. 31005-02-4

7-Ethoxycoumarin

Cat. No.: B196162
CAS No.: 31005-02-4
M. Wt: 190.19 g/mol
InChI Key: LIFAQMGORKPVDH-UHFFFAOYSA-N
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Description

7-Ethoxycoumarin, also known as 7-ethoxy-2H-chromen-2-one, is a derivative of coumarin. It is characterized by the presence of an ethoxy group at the 7th position of the coumarin structure. This compound is widely used in biochemical research, particularly as a substrate for cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds .

Mechanism of Action

Target of Action

7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of foreign compounds. The primary targets of this compound are the CYP1, CYP2, and CYP3 families of cytochrome P450 enzymes .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, through a process called O-deethylation . This process involves the removal of an ethyl group from this compound, resulting in the formation of 7-hydroxycoumarin .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The compound undergoes O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These processes result in the formation of various metabolites .

Pharmacokinetics

This compound exhibits species differences in metabolism when incubated with hepatocytes from humans, monkeys, dogs, and rats . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation , which is responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .

Result of Action

The enzymatic product of this compound’s interaction with cytochrome P450 enzymes is 7-hydroxycoumarin . This compound is recovered following the acidification of the incubation mixture and is measured using a spectrofluorometric method .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s interaction with cytochrome P450 enzymes can be monitored in both hepatic and extrahepatic tissues . This suggests that the compound’s action, efficacy, and stability may vary depending on the tissue environment.

Biochemical Analysis

Biochemical Properties

7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes active in foreign compound metabolism . It has been shown to inhibit the cytochrome P450, which is an enzyme involved in drug metabolism . The compound is also a substrate for CYP2B6 .

Cellular Effects

This compound has been used as a prototypic substrate to monitor P450 activity in both hepatic and extrahepatic tissues . It has been found to modulate a variety of virulence factors and motility without subjecting planktonic cells to any selection pressure .

Molecular Mechanism

This compound is metabolized by at least two P450 enzymes or by two groups of P450 enzymes that are kinetically distinguishable . The oxidation of this compound is catalyzed by both wild-type and mutant forms of CYP102A1 . Two major products are produced as a result of O-deethylation and 3-hydroxylation reactions .

Temporal Effects in Laboratory Settings

This compound is extensively biotransformed in incubations to various metabolites . The enzymatic product, 7-hydroxycoumarin, is recovered by a double-extraction procedure and measured at an excitation wavelength of 370 nm and an emission wavelength of 450 nm .

Metabolic Pathways

This compound undergoes several metabolic pathways including O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ethoxycoumarin can be synthesized through the ethylation of 7-hydroxycoumarin. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to facilitate the ethylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific use as a substrate for cytochrome P450 enzymes, making it an essential tool in enzymatic studies and drug metabolism research. Its ability to undergo O-deethylation provides valuable insights into the catalytic mechanisms of P450 enzymes and their role in metabolizing various compounds .

Properties

IUPAC Name

7-ethoxychromen-2-one
Source PubChem
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InChI

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFAQMGORKPVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID30184983
Record name 7-Ethoxycoumarin
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Molecular Weight

190.19 g/mol
Source PubChem
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 7-Ethoxycoumarin
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CAS No.

31005-02-4
Record name 7-Ethoxycoumarin
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Record name 7-Ethoxycoumarin
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Record name 7-Ethoxycoumarin
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Record name 7-ethoxycoumarin
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Record name 7-ETHOXYCOUMARIN
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Synthesis routes and methods

Procedure details

Four standards were used: 7-ethoxycoumarin, which was prepared as 1 mg/ml solution in methanol, and 10 μg/ml solutions prepared from the 1 mg/ml solutions in distilled water; the Phase I metabolite of ECOD, 7-hydroxycoumarin (7-HC), which was prepared as a 1 mg/ml solution in 50:50 methanol:water, and 10 μg/ml solutions diluted in distilled water; the Phase II metabolite, 7-HC-glucuronide, which was prepared as a 1 mg/ml solution in 50:50 methanol:water, and subsequently diluted in distilled water to yield a 10 μg/ml solution; and 7-HC-sulphate, prepared as a 1 mg/ml solution in 50:50 methanol:water, and subsequently diluted in distilled water to yield a 10 μg/ml solution. ECOD elutes between 12.919 to 14.647 minutes from the column, while 7-HC elutes at 3.709 to 4.668 minutes. The subsequent breakdown product, 7HC-glucuronide, is retained at 2.265 to 3.947 minutes, and 7HC-sulphate is retained from 10.230 to 12.878 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 7-ethoxycoumarin in biological systems?

A1: this compound is primarily metabolized by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases found in various organisms. [, , ]

Q2: What is the primary metabolic reaction this compound undergoes, and what enzyme is primarily responsible?

A2: The primary metabolic reaction is O-deethylation, where this compound is converted to 7-hydroxycoumarin, primarily catalyzed by CYP enzymes, particularly CYP2A6 in humans. [, , , ]

Q3: What are the downstream effects after this compound is metabolized?

A3: 7-Hydroxycoumarin, the product of this compound O-deethylation, undergoes phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, respectively. [, , , ] These conjugates are more water-soluble and readily excreted.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H10O3, and its molecular weight is 190.19 g/mol.

Q5: What are the typical kinetic parameters (Km and Vmax) observed for this compound O-deethylation in human liver microsomes?

A5: Studies have shown biphasic Michaelis-Menten kinetics for this compound O-deethylation in human liver microsomes, suggesting the involvement of at least two different CYP enzymes. The reported Km values for the high-affinity component range from 1.9 to 3.9 μM, while the low-affinity component exhibits Km values ranging from 220 to 470 μM. [, ]

Q6: How is this compound used to study drug-drug interactions?

A6: this compound is used to investigate the potential of drugs to inhibit or induce CYP enzymes. By measuring changes in this compound O-deethylation rates in the presence of a test drug, researchers can assess the drug's potential to interact with CYP enzymes and affect the metabolism of co-administered drugs. [, , ]

Q7: Can you explain the use of this compound in studying interspecies differences in drug metabolism?

A7: Research utilizing this compound metabolism in precision-cut liver slices from different species, including rats, mice, guinea pigs, monkeys, and humans, has highlighted significant species differences in both phase I and phase II metabolic pathways. [] This emphasizes the importance of considering species-specific drug metabolism variations in preclinical studies.

Q8: How is this compound used to assess liver function?

A8: this compound O-deethylation rate is used as an indicator of the metabolic capacity of the liver. Reduced activity can indicate impaired liver function. [, , ]

Q9: How do structural modifications to this compound affect its metabolism by CYP enzymes?

A9: Research has demonstrated that even slight structural modifications to this compound, like substituting the ethoxy group with other alkyl groups, can significantly influence its metabolism by CYP enzymes. [, ] These findings underscore the substrate specificity of CYP enzymes and the impact of even minor structural changes on drug metabolism.

Q10: What are the advantages of using this compound in in vitro models like liver microsomes and hepatocytes?

A10: this compound's in vitro applications, particularly in liver microsomes and hepatocytes, are valuable for their ability to provide controlled environments for studying specific CYP enzyme activities and their modulation by various factors. [, , , , ]

Q11: Can you provide examples of in vivo studies that have utilized this compound to investigate drug metabolism?

A11: Studies have employed this compound in living organisms (in vivo) to investigate the impact of chronic alcohol administration on drug metabolism in rat models. [, ] The observed enhancements in this compound metabolism suggest alcohol-induced alterations in liver enzyme activity.

Q12: What are the common analytical techniques used to measure this compound and its metabolites?

A12: The primary technique for quantifying this compound and its metabolites is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection due to the fluorescent nature of 7-hydroxycoumarin. [, ] This method allows for the separation and quantification of the parent compound and its metabolites in complex biological samples.

Q13: What resources are available for researchers interested in studying this compound metabolism?

A13: Numerous resources support researchers studying this compound metabolism. These include:

    Q14: How has the use of this compound contributed to the field of drug metabolism research?

    A14: this compound has played a significant role in advancing our understanding of CYP enzyme activity, regulation, and their involvement in xenobiotic metabolism. [] Its application as a probe substrate has been instrumental in:

    • Characterizing CYP enzyme kinetics: this compound has enabled researchers to determine kinetic parameters like Km and Vmax, providing insights into enzyme efficiency and substrate specificity. [, ]
    • Identifying CYP enzyme inducers and inhibitors: Its use has facilitated the identification of drugs and other compounds that can modulate CYP enzyme activity, contributing significantly to our understanding of drug-drug interactions. [, , ]
    • Evaluating interspecies differences in drug metabolism: Research employing this compound has highlighted significant species-specific variations in drug metabolism, underscoring the importance of considering these differences in preclinical studies. []

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